![molecular formula C24H25N5O2 B2724209 4-{4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl}phenol CAS No. 2034475-90-4](/img/structure/B2724209.png)

4-{4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

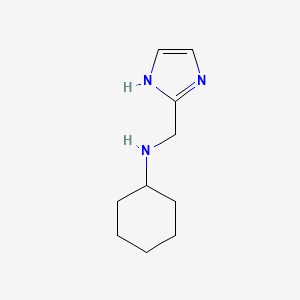

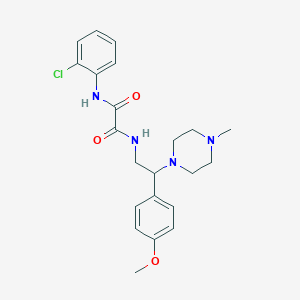

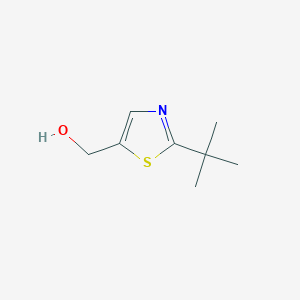

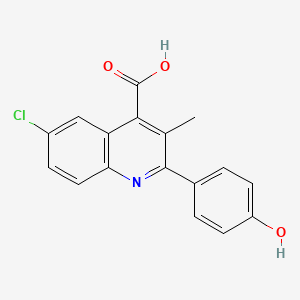

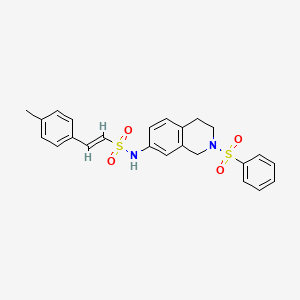

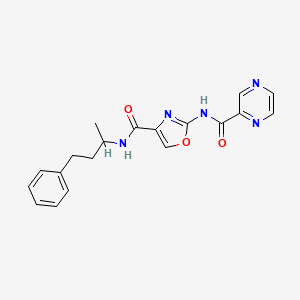

The compound (4-(4-Hydroxyphenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The piperazine ring provides a basic nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl and pyrimidinyl groups contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis

This compound, like other organic molecules, can undergo a variety of chemical reactions. These could include substitution reactions, where one group is replaced by another, or redox reactions, where electrons are transferred .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Anticancer Potential

A study by Parveen et al. (2017) synthesized compounds including chromene and quinoline moieties with pyrimidine and piperazine, showing significant anti-proliferative activities against human breast cancer and kidney cell lines. Molecular docking revealed good binding affinity with Bcl-2 protein, indicating potential for cancer treatment (Parveen et al., 2017).

Antimicrobial Activity

Patel et al. (2011) developed compounds with pyrimidine-piperazine structures that exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi, suggesting potential use in treating microbial infections (Patel et al., 2011).

Analgesic and Anti-Inflammatory Applications

Abu‐Hashem and Youssef (2011) synthesized compounds with furochromenylideneamino pyrimidine and piperazine structures, showing promising analgesic and anti-inflammatory activities. This research highlights the potential use of these compounds in pain management and inflammation control (Abu‐Hashem & Youssef, 2011).

Diabetes Treatment Research

Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor with a structure involving pyrimidine and piperazine for treating type 2 diabetes. The study provided insights into the drug's metabolism, excretion, and pharmacokinetics in various species, including humans, suggesting its potential in diabetes management (Sharma et al., 2012).

Synthesis of Novel Chromone–Pyrimidine Hybrids

Sambaiah et al. (2017) focused on synthesizing novel chromone-pyrimidine hybrids, including compounds with pyrimidine and piperazine structures, contributing to the development of new chemical entities with potential therapeutic applications (Sambaiah et al., 2017).

Selective Estrogen Receptor Modulator Development

Palkowitz et al. (1997) explored compounds with structures similar to the query compound for developing selective estrogen receptor modulators (SERMs), showing potential in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c30-21-8-6-20(7-9-21)27-10-12-28(13-11-27)24(31)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19,30H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVCCYPOJWGYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2724127.png)

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2724130.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2724131.png)

![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

![N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2724138.png)

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)

![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)